N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2.ClH/c1-30-17-8-9-18(31-2)21-20(17)26-24(34-21)28(11-5-10-27-12-14-32-15-13-27)23(29)22-25-16-6-3-4-7-19(16)33-22;/h3-4,6-9H,5,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJASQIMDZIVTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of morpholine and carboxamide functional groups enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Research indicates that compounds with similar structures often exhibit significant acetylcholinesterase (AChE) inhibitory activity , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. A study demonstrated that derivatives of benzo[d]thiazole effectively inhibit AChE, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .
Anticancer Properties
Recent investigations into the anticancer properties of thiazole derivatives have shown promising results. For instance, compounds structurally related to this compound have been tested against various cancer cell lines. These studies revealed that certain derivatives exhibit cytotoxic effects against leukemia and solid tumor cell lines, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
- AChE Inhibition Study : A series of benzo[d]thiazole derivatives were synthesized and tested for their AChE inhibitory activity. One compound demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory potential . This suggests that this compound may similarly affect AChE activity.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various thiazole derivatives on human lymphocytes and cancer cell lines. The results indicated significant cytotoxicity (CC50 values ranging from 4 to 9 µM), highlighting the potential of these compounds in targeting cancer cells while sparing normal cells .
- Antiviral Activity : Although initial screenings showed no antiviral activity against HIV or hepatitis viruses for similar compounds, the structural modifications in this compound warrant further investigation into its potential antiviral properties .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazole Cores
The compound shares structural similarities with derivatives like N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride (), which replaces one benzo[d]thiazole with a furan carboxamide and substitutes morpholinopropyl with diethylaminoethyl. Key differences include:
- Substituent polarity: Morpholinopropyl (polar, oxygen-containing) vs. diethylaminoethyl (less polar, tertiary amine).
- Molecular weight : The target compound’s dual benzo[d]thiazole cores likely result in a higher molecular weight compared to ’s 440.0 g/mol .
- Bioavailability : The hydrochloride salt and morpholine group may improve aqueous solubility compared to tertiary amines.
Triazole and Thiadiazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () and DTCPB () differ in core heterocycles:
- Triazoles (): Feature a 1,2,4-triazole ring with sulfur and halogen substituents, enabling tautomerism (thione vs. thiol forms). These exhibit distinct IR bands (e.g., νC=S at 1247–1255 cm⁻¹) and are synthesized via base-mediated cyclization .
- Thiadiazoles (): Include electron-withdrawing groups (e.g., carbonitrile) for materials science applications, contrasting with the target compound’s pharmaceutical design .
Substituent Effects on Physicochemical Properties
- Morpholinopropyl vs. alkylamino chains: Morpholine’s oxygen atom increases polarity and hydrogen-bonding capability compared to dimethylamino or diethylamino groups (e.g., ) .
Research Findings and Data Comparison
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Q & A
Q. Optimization Considerations :
| Parameter | Example Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile (reflux, 1–3 min) | Faster reaction kinetics |
| Catalyst | Iodine/Triethylamine in DMF | Facilitates cyclization |
| Temperature | 60–80°C for amide coupling | Reduces side reactions |
Basic: Which analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and connectivity (e.g., methoxy, morpholine protons at δ 3.2–4.0 ppm) .
- HPLC : Purity assessment (>95% typical; methods: C18 column, acetonitrile/water gradient) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching theoretical m/z (e.g., [M+H]⁺ at 584.2) .
Q. Example Data :
| Target | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| EGFR Kinase | 0.45 | Competitive | |
| HDAC6 | 2.1 | Non-competitive |
Advanced: How to design in vivo studies for pharmacokinetics and toxicity?
- Pharmacokinetics :
- Route : Intravenous vs. oral administration in rodent models.
- Parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability .
- Toxicity :
- Acute Toxicity : LD₅₀ determination in mice (e.g., >500 mg/kg) .
- Organ-Specific Effects : Histopathology of liver/kidney post-administration .
Q. Example Protocol :
| Study Type | Model | Metrics | Reference |
|---|---|---|---|
| Bioavailability | Sprague-Dawley rats | AUC₀–24h = 1200 ng·h/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
